2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethanamine is a heterocyclic compound characterized by a triazole ring fused to an azepine structure. This compound is notable for its potential biological activities and applications in medicinal chemistry. The compound's IUPAC name reflects its complex structure, which includes multiple nitrogen atoms contributing to its unique properties.
The compound is synthesized through various chemical methods and is available from multiple chemical suppliers. Its CAS number is 923255-73-6, indicating its unique identification in chemical databases.
This compound falls under the category of triazoloazepines, which are known for their diverse pharmacological effects. It is primarily studied for its potential therapeutic applications in various fields, including medicinal chemistry and pharmacology.
The synthesis of 2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethanamine typically involves several steps:
The synthesis requires specific reaction conditions such as controlled temperature and solvent choice. For example, the use of refluxing ethanol with catalytic amounts of piperidine can facilitate the formation of desired derivatives from precursor compounds .
The molecular formula of 2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethanamine is C9H16N4. The structural representation includes a seven-membered azepine ring fused with a triazole ring:
This structure highlights the presence of multiple nitrogen atoms that play a crucial role in the compound's reactivity and potential biological activity.
The compound can undergo various chemical reactions:
The specific products formed from these reactions depend on the reagents and conditions used. For instance, oxidation may yield oxides while reduction can produce various reduced forms .
The mechanism of action for 2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethanamine involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Research indicates that it could influence neurotransmitter systems or inhibit specific enzymes relevant to its therapeutic applications .
Relevant data on these properties are essential for understanding how the compound behaves under different conditions and its potential applications in research and industry.
2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethanamine has several applications in scientific research:
The construction of the triazolo[4,3-a]azepine core necessitates precise multi-step cyclization strategies. A predominant approach involves the initial formation of the seven-membered azepine ring, followed by triazole annulation. One documented pathway commences with N-Boc-protected 2-(2-aminoethyl)azepane, which undergoes dehydrative condensation with orthoesters (e.g., triethyl orthoformate) to yield the triazole ring. This method typically achieves 65–78% yields but requires meticulous control of reaction stoichiometry to prevent di-tetrazole formation .
Alternative routes employ hydrazine intermediates, where 2-(2-bromoethyl)azepane reacts with hydrazine hydrate to form a hydrazino intermediate. Subsequent cyclization with cyanogen bromide or imidate esters constructs the triazole moiety. This sequence demands strict temperature control (0–5°C during hydrazination; 80°C during cyclization) to suppress oligomerization [6] [8]. High-dilution techniques (0.01–0.05 M) are critical for azepine ring formation to mitigate intermolecular polymerization, a common side reaction that reduces yields by 15–30% .
Table 1: Comparative Analysis of Triazoloazepine Core Synthesis Methods
Starting Material | Cyclization Agent | Temperature Range | Yield (%) | Key Challenge |
---|---|---|---|---|
N-Boc-2-(2-aminoethyl)azepane | Triethyl orthoformate | 80–100°C | 65–78 | Di-tetrazole byproduct formation |
2-(2-Bromoethyl)azepane | Cyanogen bromide | 80°C | 52–68 | Oligomerization during hydrazination |
7-Azabicyclo[4.1.0]heptane | Hydrazine/Acetonitrile | Reflux | 45–60 | Ring-opening side reactions |
Recent optimizations focus on flow chemistry systems to enhance regioselectivity. Continuous flow reactors enable rapid mixing and precise thermal control, improving yields to 82–85% while reducing reaction times from 48 hours to 8–12 hours [8].
Regioselective introduction of the ethanamine side chain at the triazole C3 position presents distinct challenges due to the potential for N1/N2 alkylation. Modern strategies employ N-acylation-directing groups to enforce C3 selectivity. The triazolo nitrogen atom is first protected with electron-withdrawing groups (e.g., toluenesulfonyl or tert-butoxycarbonyl), increasing the electrophilicity of C3. Subsequent Vilsmeier-Haack formylation at C3 yields a 3-carbaldehyde, which undergoes Henry reaction with nitromethane followed by catalytic reduction (Pd/C, H₂) to install the ethanamine chain. This three-step sequence achieves 70% overall yield with >95% regioselectivity [6].
Protecting-group-free approaches utilize organometallic intermediates. Directed ortho-metalation at C3 is effected by lithium diisopropylamide at −78°C, followed by quenching with (2-azidoethyl)electrophiles. Staudinger reduction then converts the azide to the primary amine. Careful exclusion of protic solvents is essential to prevent protodemetalation, which can reduce yields by 25–40% [5].
Solvent polarity critically influences regioselectivity. Polar aprotic solvents (e.g., dimethylformamide) favor C3-functionalization (90:10 C3:N1 ratio), whereas protic solvents (e.g., ethanol) promote undesirable N1-alkylation (45:55 C3:N1 ratio). Microwave irradiation (100°C, 30 min) further enhances C3-selectivity to 98:2 by accelerating kinetic product formation [3].
Table 2: Solvent Effects on Ethanamine Side Chain Regioselectivity
Solvent System | Temperature (°C) | C3:N1 Ratio | Reaction Time (h) | Yield (%) |
---|---|---|---|---|
Dimethylformamide | 25 | 90:10 | 24 | 78 |
Tetrahydrofuran | 25 | 85:15 | 24 | 72 |
Ethanol | 25 | 45:55 | 24 | 63 |
Dimethylformamide (microwave) | 100 | 98:02 | 0.5 | 85 |
Azepine ring closure, the foundational step in scaffold assembly, exhibits profound solvent and catalyst dependence. Bicyclo[4.1.0]heptane intermediates undergo Lewis acid-catalyzed ring expansion in chlorinated solvents. Magnesium perchlorate in dichloroethane (0.1 M, 80°C) delivers 75% conversion by facilitating carbocation rearrangement, whereas protic solvents (e.g., methanol) induce hydrolysis byproducts, reducing yields to 40% [8].
Cyclodehydration catalysts significantly impact efficiency. Phosphorus oxychloride efficiently converts 1-(2-aminoethyl)-2-piperidone precursors to azepines but generates corrosive byproducts complicating isolation. Novel heterogeneous catalysts like silica-supported polyphosphoric acid enable cleaner reactions (85% purity vs. 65% with phosphorus oxychloride) through controlled Brønsted acid site delivery. Catalyst loadings at 15 mol% optimize conversion (92%) while minimizing polymer formation .
Solvent basicity modulates ring-closure kinetics. Tertiary amines (e.g., triethylamine) act as dual solvent-base systems, neutralizing hydrogen halides liberated during ring closure and shifting equilibrium toward product formation. Optimal triethylamine concentrations (2.5 equivalents) improve yields from 58% to 81% by suppressing retro-aldol degradation [6].
Table 3: Catalyst Performance in Azepine Ring Closure
Catalyst System | Solvent | Temperature (°C) | Conversion (%) | Byproduct Formation (%) |
---|---|---|---|---|
Phosphorus oxychloride | Dichloroethane | 80 | 88 | 12 (phosphates) |
Silica-polyphosphoric acid | Toluene | 110 | 92 | <5 (oligomers) |
Zinc chloride | Tetrahydrofuran | 65 | 75 | 15 (chlorinated species) |
Magnesium perchlorate | 1,2-Dichloroethane | 80 | 94 | 6 (dehydration products) |
Purification of 2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethanamine demands orthogonal methods due to polar byproducts (unreacted amines, hydrolyzed intermediates). Sequential chromatography employs silica gel with stepwise elution: nonpolar solvents (hexane) remove azepine dimers; ethyl acetate isolates the product; methanol elutes residual amines. Gradient optimization (5→40% methanol in dichloromethane over 45 min) achieves baseline separation with >99% purity confirmed by thin-layer chromatography [6].
Ion-exchange resins offer sustainable alternatives. Strong cation exchangers (e.g., Dowex 50WX2) selectively bind the protonated ethanamine moiety at pH 5.0–6.0. After washing with deionized water, elution with 2 M ammonia/methanol releases the free base. This method reduces solvent consumption by 70% compared to traditional chromatography while maintaining 98.5% purity [8].
Crystallization optimization identifies aqueous ethanol (70:30 ethanol/water) as the ideal solvent system. Slow cooling (0.5°C/min) from 60°C to 4°C yields acicular crystals with 95% recovery. Critical parameters include:
Table 4: Purity Analysis After Purification Techniques
Purification Method | Solvent System | Purity (%) | Recovery Yield (%) | Key Impurities Removed |
---|---|---|---|---|
Silica Gel Chromatography | CH₂Cl₂:MeOH (95:5→60:40) | >99.0 | 75–80 | Hydrazine intermediates, dimers |
Cation Exchange Chromatography | H₂O → NH₃/MeOH | 98.5 | 85–90 | Neutral lactams, salts |
Recrystallization | EtOH:H₂O (70:30) | 99.5 | 90–95 | Organic volatiles, trace metals |
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0